

Comparative Binding Analysis of Morpholino-Containing Scaffolds to Kinase Hinge Regions

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Compound of Interest

Compound Name: 2-Morpholinoisonicotinic acid

Cat. No.: B1272031

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding of morpholino-containing chemical scaffolds to the hinge region of various protein kinases. While specific public data for **2-Morpholinoisonicotinic acid** is limited, this guide focuses on the well-documented and structurally related morpholino-pyrimidine and morpholino-pyridine scaffolds. These moieties are prevalent in a multitude of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The data presented herein is compiled from publicly available research to facilitate the understanding of structure-activity relationships and guide future drug discovery efforts.

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of representative morpholino-containing compounds against several protein kinases. This data highlights the potency and selectivity profiles conferred by the morpholino moiety in conjunction with different core scaffolds.

Compound ID/Reference	Core Scaffold	Kinase Target	IC50 (nM)
Compound 1	Sulfonyl-morpholino-pyrimidine	mTOR	1,100
Compound 19[1]	Sulfonyl-morpholino-pyrimidine	mTOR	130
Compound 32[1]	Sulfonyl-morpholino-pyrimidine	mTOR	16
Gedatolisib (PKI-587)	bis(morpholino-1,3,5-triazine)	PI3K α	0.4
mTOR	0.19		
Compound 15e[2]	4-morpholino-2-phenyl-thieno[3,2-d]pyrimidine	PI3K α	2.0
Compound 9b	4-aryl-3-cyano-6-morpholino-pyridine	PI3K α	150
PI3K β	>10000		
PI3K δ	>10000		
PI3K γ	>10000		

Structure-Activity Relationship (SAR) Insights

The morpholino group plays a crucial role in the binding of these inhibitors to the kinase hinge region. The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor, interacting with the backbone amide protons of the hinge residues. This interaction mimics the hydrogen bonding pattern of the adenine ring of ATP, making these compounds effective ATP-competitive inhibitors.[3]

The planarity of the core scaffold, such as pyrimidine or pyridine, is also important for effective binding within the ATP pocket. Substitutions on this core scaffold significantly influence both potency and selectivity. For instance, in the sulfonyl-morpholino-pyrimidine series, the addition

of a hydrogen bond donor motif on the phenyl ring dramatically improves mTOR inhibition.[1] Similarly, in the 4-aryl-3-cyano-6-morpholino-pyridine series, the nature of the aryl group at the 4-position dictates the selectivity for PI3K isoforms.

Dual inhibitors targeting both PI3K and mTOR, such as Gedatolisib, often feature two morpholino groups on a triazine scaffold.[4] This architecture allows for potent inhibition of both kinases, which can be advantageous in certain cancer therapies.[4]

Experimental Protocols

A common method for determining the binding affinity of kinase inhibitors is the Lanthascreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer is labeled with an Alexa Fluor® 647 acceptor. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

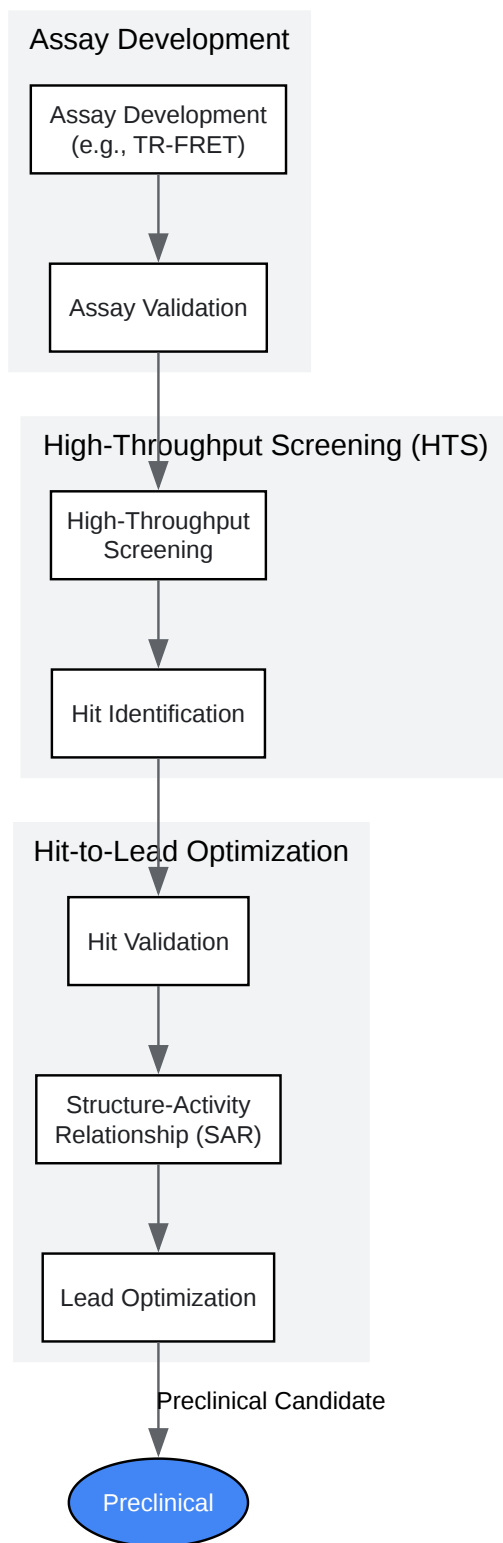
- **Reagent Preparation:** Prepare solutions of the test compound, kinase, europium-labeled antibody, and fluorescent tracer in the appropriate assay buffer.
- **Assay Plate Setup:** Add the test compound dilutions to a 384-well plate.
- **Kinase/Antibody Addition:** Add the kinase and europium-labeled antibody mixture to the wells containing the test compound.
- **Tracer Addition:** Add the fluorescent tracer to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- **Data Acquisition:** Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

- Data Analysis: Calculate the emission ratio and plot it against the concentration of the test compound to determine the IC50 value.

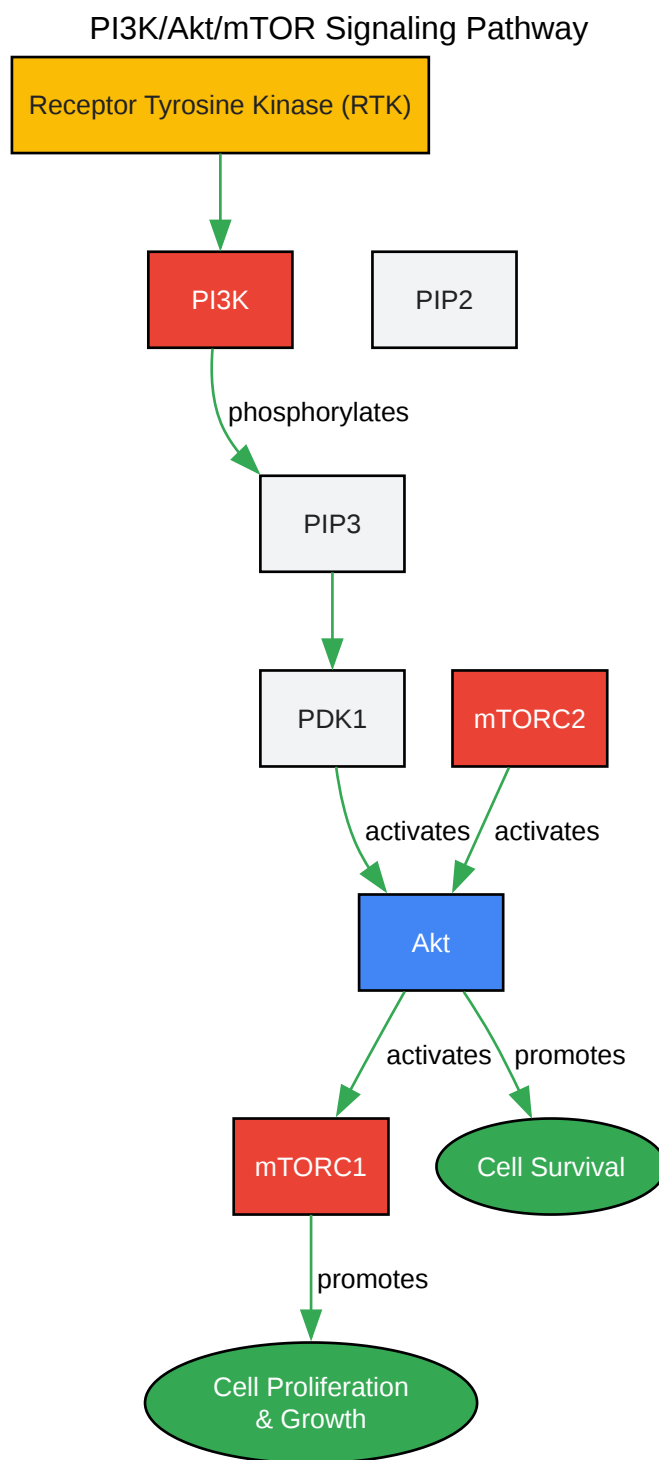
Visualizations

Below are diagrams illustrating a general workflow for kinase inhibitor screening and the PI3K/Akt/mTOR signaling pathway, a key target for morpholino-containing inhibitors.

Kinase Inhibitor Screening Workflow

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Caption: A generalized workflow for the discovery of novel kinase inhibitors.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by morpholino-containing inhibitors.

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